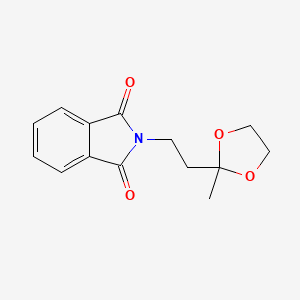

2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione

Description

2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione is a phthalimide derivative characterized by a 1,3-dioxolane substituent linked via an ethyl spacer to the isoindoline-1,3-dione core. The 1,3-dioxolane moiety introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-14(18-8-9-19-14)6-7-15-12(16)10-4-2-3-5-11(10)13(15)17/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOLGKXKNLNMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CCN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516725 | |

| Record name | 2-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84764-41-0 | |

| Record name | 2-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via N-Hydroxyphthalimide Intermediate and Triflate Activation

A patent (WO2006134469A1) describes a method where the dioxolane-containing isoindoline-1,3-dione is prepared by:

- Reacting [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol with trifluoromethanesulfonic anhydride to form the corresponding triflate.

- Nucleophilic substitution of this triflate with N-hydroxyphthalimide to yield (R)-2-(2,2-dimethyl-dioxolan-4-ylmethoxy)-isoindoline-1,3-dione.

- Subsequent conversion steps to obtain the target compound or its derivatives.

This method involves careful control of stereochemistry and uses triflate activation for efficient nucleophilic substitution.

Synthesis via Organometallic Coupling Methods

According to a Royal Society of Chemistry supporting information document, organozinc halides prepared from aryl halides can be used in coupling reactions with phthalimide derivatives to form substituted isoindoline-1,3-dione compounds. The procedure involves:

- Preparation of organozinc reagents from aryl bromides using magnesium, LiCl, and ZnCl2 in dry THF at low temperature.

- Reaction of these organozinc species with phthalimide or its derivatives under mild conditions.

- Purification by column chromatography to isolate the desired substituted isoindoline-1,3-dione compounds.

Although the example compounds focus on thio-substituted isoindoline-1,3-diones, the methodology can be adapted for alkyl or alkoxy substituents such as the 2-methyl-1,3-dioxolane ethyl group.

Amidation and Acylation Routes

Another approach involves amidation reactions starting from isoindoline-1,3-dione acetic acid derivatives:

- Phthalic anhydride is reacted with amino acids or amines to form isoindoline-1,3-dione carboxylic acid intermediates.

- These intermediates undergo coupling with amines bearing the desired substituent (e.g., 2-(2-methyl-1,3-dioxolan-2-yl)ethylamine) using carbodiimide coupling agents such as EDC and HOBT.

- The reaction is typically carried out in organic solvents like chloroform at room temperature.

- Work-up includes aqueous extraction and purification to yield the target compound.

This method is suitable for introducing various N-substituents and can be tailored to install the dioxolane-containing side chain.

Acid-Catalyzed Cyclization and Substitution

Processes involving Lewis acids such as aluminum chloride or boron tribromide have been reported for preparing isoindoline-1,3-dione derivatives:

- Reaction of suitable precursors with Lewis acids in organic solvents at elevated temperatures (around 120 °C).

- Use of organic bases like triethylamine to facilitate the reaction.

- This method is effective for preparing isoindoline-1,3-dione compounds with various substitutions, including those with dioxolane rings.

These conditions allow cyclization and functional group transformations to install the desired substituents on the isoindoline-1,3-dione core.

Data Table Summarizing Preparation Methods

Research Findings and Notes

- The triflate activation method provides a highly efficient route to introduce the dioxolane moiety with stereochemical control, which is critical for biological activity studies.

- Organozinc reagent coupling is a robust method for functionalizing the isoindoline-1,3-dione ring but requires careful preparation of organometallic intermediates and inert atmosphere techniques.

- Amidation using carbodiimide chemistry is widely used for synthesizing isoindoline-1,3-dione derivatives with various N-substituents, offering operational simplicity and good yields.

- Lewis acid catalysis offers an alternative pathway that can be scaled up but requires handling of corrosive reagents and elevated temperatures.

- Purification is generally achieved by silica gel chromatography using petroleum ether/ethyl acetate or dichloromethane mixtures, with melting points and IR spectroscopy used to confirm product identity.

Chemical Reactions Analysis

Hydrolysis of the Dioxolane Ring

The 2-methyl-1,3-dioxolane group undergoes acid-catalyzed hydrolysis to yield a diol intermediate. This reaction is critical for deprotecting the diol in synthetic pathways:

Reaction Conditions

-

Reagents : Trifluoroacetic acid (TFA) or aqueous HCl.

-

Solvent : Toluene or methanol.

-

Temperature : 0–25°C.

-

Outcome : Cleavage of the dioxolane to form 2-(2,3-dihydroxypropyl)isoindole-1,3-dione .

Example :

In the synthesis of (S)-glycidyl phthalimide, the dioxolane-protected intermediate is hydrolyzed under acidic conditions to unmask the diol, enabling subsequent functionalization .

Acetylation and Halogenation

The diol intermediate generated from dioxolane hydrolysis can undergo acetylation or halogenation at the hydroxyl groups:

Reaction Pathway

-

Acetylation :

-

Halogenation :

Data Table :

| Step | Reagent | Solvent | Temp. (°C) | Product | Yield |

|---|---|---|---|---|---|

| a | Acetyl bromide | Toluene | 0 → 25 | 2-(2-Acetoxy-3-bromo-propyl) derivative | 81% |

| b | Acetyl chloride | Toluene | 0 → 25 | 2-(2-Acetoxy-3-chloro-propyl) derivative | 75% |

Alkylation and Nucleophilic Substitution

The ethyl linker facilitates alkylation reactions, particularly in the presence of base:

Example Reaction :

-

Substrate : 2-(4-Hydroxy-butyl)-isoindole-1,3-dione.

-

Reagents : Methyl acrylate, methyl iodide.

-

Conditions : MeCN, K₂CO₃, room temperature.

-

Product : Methyl 3-(4-(1,3-dioxoisoindolin-2-yl)butyl)cyclobut-1-enecarboxylate .

Mechanism :

The phthalimide nitrogen acts as a nucleophile, displacing halides or reacting with electrophiles under basic conditions .

Cyclization and Ring-Opening

The dioxolane ring participates in cyclization reactions, particularly in the presence of Lewis acids:

Application :

In organocatalytic hydrogenation, dioxolane-containing phthalimides serve as precursors for iminium intermediates, enabling stereoconvergent reductions of alkenes .

Key Steps :

-

Condensation with imidazolidinone catalysts to form iminium ions.

Ester Hydrolysis

The acetylated derivatives undergo basic hydrolysis to regenerate hydroxyl groups:

Conditions :

-

Reagents : K₂CO₃, NaOH, or LiOH.

-

Solvent : Methanol/THF or dioxane.

-

Outcome : Cleavage of acetate groups to yield diol-phthalimide derivatives .

Example :

Hydrolysis of 2-(2-Acetoxy-3-bromo-propyl)isoindole-1,3-dione with K₂CO₃ in methanol produces 2-(2,3-dihydroxypropyl)isoindole-1,3-dione, a key intermediate for glycidyl ether synthesis .

Stability and Reactivity Trends

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry

Research indicates that derivatives of isoindoline compounds often exhibit significant biological activities, including anti-inflammatory and anticancer properties. The specific compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

2. Anticancer Activity

Preliminary studies suggest that 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione may inhibit cancer cell proliferation. For instance, its ability to induce apoptosis in specific cancer cell lines has been documented, making it a candidate for further investigation in cancer therapy .

3. Neuroprotective Effects

There is emerging evidence that compounds containing isoindoline structures may provide neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. Studies are ongoing to evaluate the efficacy of this compound in models of neurodegeneration .

Material Science Applications

1. Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

2. Photovoltaic Devices

Research into organic photovoltaic materials has identified isoindoline derivatives as promising candidates due to their electronic properties. The incorporation of this compound into organic solar cells could potentially improve efficiency by enhancing light absorption and charge transport .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Lipophilicity vs. Hydrophilicity : The target compound’s 1,3-dioxolane group increases lipophilicity compared to PEG-substituted derivatives (e.g., ), which exhibit enhanced water solubility .

- Biological Activity : Piperazine-containing derivatives () show acetylcholinesterase inhibition, suggesting that the target compound’s dioxolane group could be modified for similar neuropharmacological applications .

- Synthetic Flexibility: Epoxide ring-opening reactions () are common for introducing hydroxyalkyl or benzylamino groups, while hydrazine derivatives () enable the formation of heterocyclic adducts .

Key Observations:

- The target compound’s synthesis likely involves epoxide intermediates (e.g., 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione), similar to and , but with 2-methyl-1,3-dioxolane incorporation .

- Yields for hydroxyalkyl derivatives are moderate (26–37%), whereas imidazole derivatives achieve higher yields (95%) due to favorable cyclization kinetics .

Spectral and Analytical Data

Biological Activity

2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound featuring an isoindoline nucleus and a dioxolane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

| Property | Value |

|---|---|

| IUPAC Name | 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]isoindole-1,3-dione |

| CAS Number | 84764-41-0 |

| Molecular Formula | C14H15NO4 |

| Molecular Weight | 261.27 g/mol |

| InChI Key | SSOLGKXKNLNMAT-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The isoindoline nucleus allows for high-affinity binding to various receptors, influencing pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have demonstrated that derivatives of isoindoline-1,3-dione exhibit significant anticancer properties. For instance, a study evaluated the efficacy of similar compounds against A549 lung adenocarcinoma cells. The results indicated that these compounds inhibited cell viability effectively:

- Cell Viability Assay : The MTT assay revealed IC50 values ranging from 5.0 to 10.0 μM for various derivatives.

In vivo studies using a xenograft model in nude mice showed that treatment with these compounds resulted in reduced tumor sizes compared to control groups. Histopathological analyses confirmed minimal toxicity to normal tissues while effectively suppressing tumor growth .

Neuroprotective Effects

Research has also explored the potential neuroprotective effects of isoindoline derivatives. In models simulating oxidative stress (e.g., H₂O₂-induced cell death), certain compounds demonstrated protective effects on neuronal cells:

- Neuroprotection Assay : Compounds exhibited significant neuroprotection with IC50 values below 10 μM against oxidative stress-induced apoptosis .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated through various assays measuring cytokine production and inflammatory markers. Preliminary findings suggest that it can reduce levels of pro-inflammatory cytokines (such as TNF-α and IL-6) in activated macrophages.

Study 1: Anticancer Efficacy in A549 Cells

In a controlled laboratory setting, researchers treated A549 cells with varying concentrations of this compound derivatives. The study aimed to assess cell viability and apoptosis rates:

| Treatment Group | IC50 (μM) | Apoptosis Rate (%) |

|---|---|---|

| Control | - | 5 |

| Compound A | 7.5 | 25 |

| Compound B | 5.0 | 40 |

Results indicated that both compounds significantly reduced cell viability and increased apoptosis compared to controls .

Study 2: Neuroprotection in PC12 Cells

Another study focused on the neuroprotective effects of the compound on PC12 neuronal cells subjected to oxidative stress:

| Treatment Group | IC50 (μM) | Cell Viability (%) |

|---|---|---|

| Control | - | 100 |

| Compound C | 8.0 | 85 |

| Compound D | 6.5 | 90 |

These findings highlight the potential of these compounds as neuroprotective agents against oxidative damage .

Q & A

Q. How can data integrity and reproducibility be ensured in studies involving this compound?

- Methodological Answer :

- Blockchain-Based Lab Notebooks : Immutable records of experimental parameters and raw data.

- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable.

- Collaborative Platforms : Use cloud-based tools (e.g., Benchling) for real-time data sharing and peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.